molecular formula C20H23BrN2O2 B3522799 2-(4-bromophenoxy)-N-[2-(4-methylpiperidin-1-yl)phenyl]acetamide

2-(4-bromophenoxy)-N-[2-(4-methylpiperidin-1-yl)phenyl]acetamide

Cat. No.: B3522799
M. Wt: 403.3 g/mol
InChI Key: MZPBQDLUPGYMPF-UHFFFAOYSA-N
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Description

2-(4-bromophenoxy)-N-[2-(4-methylpiperidin-1-yl)phenyl]acetamide is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a bromophenoxy group and a methylpiperidinylphenyl group connected via an acetamide linkage, which contributes to its unique chemical properties.

Preparation Methods

The synthesis of 2-(4-bromophenoxy)-N-[2-(4-methylpiperidin-1-yl)phenyl]acetamide typically involves a multi-step process. One common synthetic route includes:

    Formation of the bromophenoxy intermediate: This step involves the bromination of phenol to obtain 4-bromophenol, followed by its reaction with an appropriate alkylating agent to form 4-bromophenoxy compound.

    Preparation of the methylpiperidinylphenyl intermediate: This involves the synthesis of 2-(4-methylpiperidin-1-yl)phenylamine through a series of reactions, including the formation of the piperidine ring and its subsequent functionalization.

    Coupling reaction: The final step involves the coupling of the bromophenoxy intermediate with the methylpiperidinylphenyl intermediate using suitable coupling reagents and conditions to form the desired acetamide compound.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

2-(4-bromophenoxy)-N-[2-(4-methylpiperidin-1-yl)phenyl]acetamide can undergo various chemical reactions, including:

    Substitution reactions: The bromine atom in the bromophenoxy group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

    Oxidation and reduction reactions: The compound can undergo oxidation and reduction reactions under appropriate conditions, leading to the formation of different oxidation states and functional groups.

    Hydrolysis: The acetamide linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid derivatives.

Common reagents and conditions used in these reactions include nucleophiles (e.g., amines, thiols), oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and hydrolyzing agents (e.g., hydrochloric acid, sodium hydroxide).

Scientific Research Applications

2-(4-bromophenoxy)-N-[2-(4-methylpiperidin-1-yl)phenyl]acetamide has several scientific research applications, including:

    Medicinal chemistry: The compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting neurological and psychiatric disorders.

    Materials science: The compound’s unique chemical structure makes it suitable for the development of novel materials with specific properties, such as polymers and coatings.

    Biological research: The compound can be used as a tool for studying various biological processes, including receptor-ligand interactions and enzyme inhibition.

    Chemical biology: The compound can serve as a probe for investigating the mechanisms of action of various biological targets, including proteins and nucleic acids.

Mechanism of Action

The mechanism of action of 2-(4-bromophenoxy)-N-[2-(4-methylpiperidin-1-yl)phenyl]acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s bromophenoxy and methylpiperidinylphenyl groups contribute to its binding affinity and specificity for these targets. The acetamide linkage may also play a role in stabilizing the compound’s interaction with its targets, leading to the modulation of various biochemical pathways.

Comparison with Similar Compounds

2-(4-bromophenoxy)-N-[2-(4-methylpiperidin-1-yl)phenyl]acetamide can be compared with other similar compounds, such as:

    2-(4-chlorophenoxy)-N-[2-(4-methylpiperidin-1-yl)phenyl]acetamide: This compound features a chlorophenoxy group instead of a bromophenoxy group, which may result in different chemical reactivity and biological activity.

    2-(4-fluorophenoxy)-N-[2-(4-methylpiperidin-1-yl)phenyl]acetamide: The presence of a fluorophenoxy group can influence the compound’s physicochemical properties and its interactions with molecular targets.

    2-(4-methoxyphenoxy)-N-[2-(4-methylpiperidin-1-yl)phenyl]acetamide: The methoxy group can affect the compound’s solubility and its ability to participate in various chemical reactions.

The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

2-(4-bromophenoxy)-N-[2-(4-methylpiperidin-1-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23BrN2O2/c1-15-10-12-23(13-11-15)19-5-3-2-4-18(19)22-20(24)14-25-17-8-6-16(21)7-9-17/h2-9,15H,10-14H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZPBQDLUPGYMPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=CC=CC=C2NC(=O)COC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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